molecular formula C22H15N3O4 B1250305 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- CAS No. 150044-68-1

1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

Cat. No.: B1250305
CAS No.: 150044-68-1
M. Wt: 385.4 g/mol
InChI Key: FZDVNXHYGMEEDT-UHFFFAOYSA-N
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Description

Lycogalic acid A is a marine natural product known for its significant biological activities. It is a key intermediate in the biosynthesis of indolocarbazoles, which are compounds with notable pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lycogalic acid A can be synthesized from lycogarubin C through a series of chemical reactions. The synthesis begins with (but-3-ynyloxy)(tert-butyl)dimethylsilane as the starting material. The process involves eight steps, including hetero-/retro-Diels-Alder reaction, reduction of 1,2-diazine, Swern oxidation, and Fischer indole synthesis . The final step involves treating lycogarubin C with potassium hydroxide to obtain lycogalic acid A .

Industrial Production Methods

While specific industrial production methods for lycogalic acid A are not well-documented, the synthetic routes described above can be adapted for large-scale production. The key reactions, such as the Diels-Alder reaction and Swern oxidation, are well-established in industrial organic chemistry and can be scaled up with appropriate modifications to reaction conditions and equipment.

Comparison with Similar Compounds

Lycogalic acid A is unique among similar compounds due to its specific biological activities and synthetic accessibility. Similar compounds include:

Properties

IUPAC Name

3,4-bis(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4/c26-21(27)19-17(13-9-23-15-7-3-1-5-11(13)15)18(20(25-19)22(28)29)14-10-24-16-8-4-2-6-12(14)16/h1-10,23-25H,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDVNXHYGMEEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(NC(=C3C4=CNC5=CC=CC=C54)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462496
Record name lycogalic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150044-68-1
Record name lycogalic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Reactant of Route 2
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Reactant of Route 3
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Reactant of Route 4
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Reactant of Route 5
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-
Reactant of Route 6
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-

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